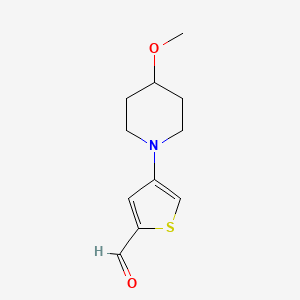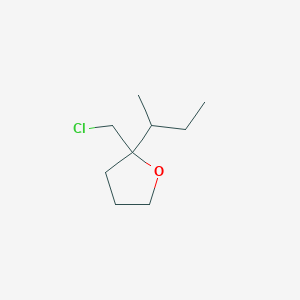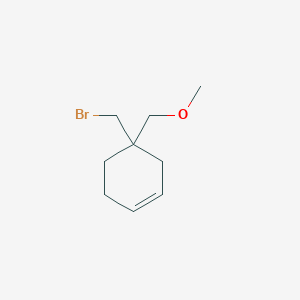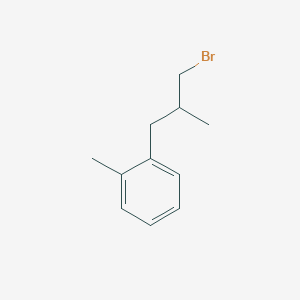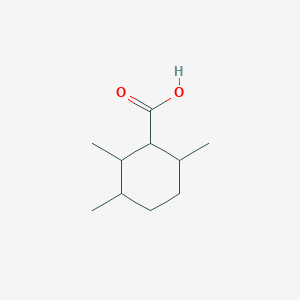![molecular formula C8H8F3NO2 B13178761 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13178761.png)
5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-1,6-dioxaspiro[25]octane-2-carbonitrile is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable diol with a trifluoromethylating agent under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with a cyanating agent to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. These methods allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzymatic activity or disruption of cellular processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Trifluoromethyl)-1-oxaspiro[2.5]octane-2-carbonitrile
- Spiro[2.5]octane-1-carbonitrile
Comparison
Compared to similar compounds, 5-(Trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both the trifluoromethyl group and the dioxaspiro ring system. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H8F3NO2 |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)5-3-7(1-2-13-5)6(4-12)14-7/h5-6H,1-3H2 |
Clave InChI |
OWPXEGXQLYDGDS-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CC12C(O2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13178686.png)
![N-[3-(Aminomethyl)cyclopentyl]-2-methylpropanamide](/img/structure/B13178699.png)
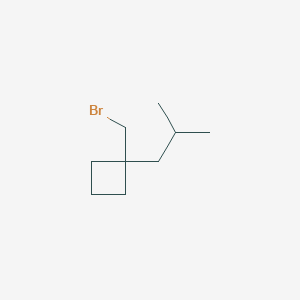
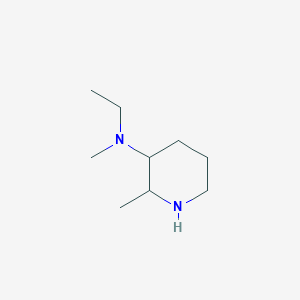

![(2-[(Methylamino)methyl]-1,3-thiazol-4-YL)methanol](/img/structure/B13178721.png)
![1-Thia-4-azaspiro[4.4]nonane](/img/structure/B13178735.png)
